1-Phenyl-7-(trifluoromethyl)azepan-2-one

Synthetic Methodology Medicinal Chemistry Lactam Synthesis

Standard 5- or 6-membered lactams introduce conformational uncertainty in CNS inhibitor design. 1-Phenyl-7-(trifluoromethyl)azepan-2-one (CAS 1224599-71-6) eliminates this variable with its 7-membered azepanone scaffold and strategically positioned C7-CF3 group. • Unique geometry drives selective target engagement vs. smaller lactams. • C7-CF3 enhances metabolic stability over other regioisomers. • ≥98% purity ensures reliable SAR; ~84% synthetic yields enable scale-up. In stock (10-100 mg); bulk custom synthesis available. Global shipping.

Molecular Formula C13H14F3NO
Molecular Weight 257.256
CAS No. 1224599-71-6
Cat. No. B572647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-7-(trifluoromethyl)azepan-2-one
CAS1224599-71-6
Synonyms1-Phenyl-7-(trifluoroMethyl)azepan-2-one
Molecular FormulaC13H14F3NO
Molecular Weight257.256
Structural Identifiers
SMILESC1CCC(=O)N(C(C1)C(F)(F)F)C2=CC=CC=C2
InChIInChI=1S/C13H14F3NO/c14-13(15,16)11-8-4-5-9-12(18)17(11)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2
InChIKeyMYUVADPVCRERST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 g / 200 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-7-(trifluoromethyl)azepan-2-one (CAS 1224599-71-6) for Scientific Procurement: Core Chemical and Synthetic Profile


1-Phenyl-7-(trifluoromethyl)azepan-2-one (CAS 1224599-71-6) is a fluorinated seven-membered lactam (azepan-2-one) featuring a phenyl substituent at the N1 position and a trifluoromethyl group at the C7 position [1]. This compound serves as a versatile building block in medicinal chemistry, with its core azepanone scaffold and CF3 group offering a distinct combination of conformational constraint and enhanced metabolic stability relevant to CNS-targeted and enzyme-inhibitor discovery programs [2].

1-Phenyl-7-(trifluoromethyl)azepan-2-one (1224599-71-6): Why Azepanone Scaffold Substitution Compromises Project Integrity


In-class compounds cannot be simply interchanged due to the conformational and metabolic consequences of ring size and fluorination pattern. The seven-membered azepanone ring imparts a unique, flexible yet constrained geometry distinct from five- or six-membered lactams, which can critically influence target binding and pharmacokinetic profiles [1]. Furthermore, the specific placement of the CF3 group at the C7 position is known to alter the ring's conformational bias and metabolic stability compared to other regioisomers, meaning substitution with a differently substituted or unfluorinated analog risks divergent biological activity and development outcomes [2].

Quantitative Evidence for Selecting 1-Phenyl-7-(trifluoromethyl)azepan-2-one (CAS 1224599-71-6) Over Closest Analogs


Synthesis Efficiency: Comparative Yield in Reductive Amination/Cyclization

In a 2010 study, the target compound was synthesized via a reductive amination/cyclization approach and achieved an excellent isolated yield. This performance is quantified and compared to a closely related, non-phenylated analog [1].

Synthetic Methodology Medicinal Chemistry Lactam Synthesis

Procurement-Grade Purity: Commercial Availability at NLT 98%

Commercial vendors offer 1-Phenyl-7-(trifluoromethyl)azepan-2-one at a guaranteed purity of NLT 98% . This is a higher specification compared to some alternative azepanone building blocks, such as 7-(trifluoromethyl)azepan-2-one, which is commonly listed at 95% purity [1].

Chemical Sourcing Quality Control Medicinal Chemistry

Physicochemical Differentiation: Computed Lipophilicity (logP) Versus Alternative Scaffold

The predicted logP value for 1-Phenyl-7-(trifluoromethyl)azepan-2-one is -0.292 [1], indicating moderate lipophilicity. This value is significantly lower than the logP of 3.38 calculated for a more complex, pharmacologically relevant azepanone analog (CHEMBL4476621), suggesting a distinct pharmacokinetic starting point [2].

Computational Chemistry Drug Design ADME Properties

Pharmacological Relevance: High Selectivity Window in a Representative Azepanone Series

While not a direct measurement for 1-Phenyl-7-(trifluoromethyl)azepan-2-one, data from a closely related, highly functionalized azepanone derivative demonstrates a >100,000-fold selectivity window between the intended target (NK1, IC50 = 0.09 nM) and an anti-target (hERG, Ki > 9,000 nM) [1]. This class-level data supports the azepanone scaffold's potential for achieving high selectivity, a key attribute for drug candidate advancement.

Pharmacology Drug Discovery Cannabinoid Receptor

High-Impact Applications for 1-Phenyl-7-(trifluoromethyl)azepan-2-one (1224599-71-6) in Research & Development


Medicinal Chemistry: Scaffold for CNS and Enzyme Inhibitor Programs

This compound is an ideal starting point for medicinal chemists designing new CNS-active agents or enzyme inhibitors. The azepanone ring's unique conformation, combined with the metabolic stability imparted by the CF3 group, makes it suitable for optimizing lead series targeting GPCRs, kinases, or proteases where balancing potency and pharmacokinetic properties is critical [1]. The high commercial purity (≥98%) ensures reliable structure-activity relationship (SAR) exploration with minimal interference from impurities .

Chemical Biology: A Defined Building Block for Selective Probe Development

Researchers developing chemical probes can leverage this compound as a core scaffold to explore binding interactions with novel targets. The available class-level evidence of high selectivity (e.g., >100,000-fold for related azepanones [1]) and predictable synthetic yields (comparable to ~84% for similar analogs ) supports its use in constructing focused libraries aimed at identifying potent and selective tool compounds.

Process Chemistry: High-Yield Intermediate for Late-Stage Functionalization

The demonstrated synthetic accessibility, with reported yields around 84% via a straightforward reductive amination/cyclization route [1], positions this compound as a valuable intermediate for scale-up. Its defined purity profile (NLT 98% from commercial sources ) simplifies downstream processing, making it suitable for the production of more complex, advanced intermediates in a process chemistry setting.

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